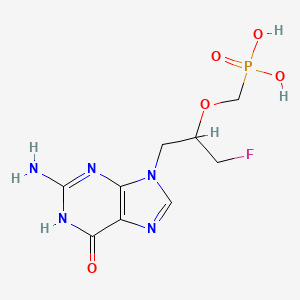
Fpmpg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fpmpg: (9-[(2RS)-3-Fluoro-2-Phosphonylmethoxypropyl]guanine) is a compound known for its potent antiviral properties. It belongs to the class of acyclic nucleoside phosphonates, which are analogs of nucleotides and exhibit significant activity against various viruses, including retroviruses like HIV-1 and HIV-2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fpmpg involves the preparation of its phosphonate moiety and subsequent attachment to the guanine base. The key steps include:
Preparation of the Phosphonate Moiety: This involves the reaction of a suitable precursor with a phosphonylating agent under controlled conditions to introduce the phosphonate group.
Attachment to Guanine: The phosphonate moiety is then coupled with guanine through a series of reactions, including protection and deprotection steps to ensure the correct attachment and functionality of the final compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Fpmpg undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its antiviral properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different levels of antiviral activity and specificity .
Aplicaciones Científicas De Investigación
Fpmpg has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of acyclic nucleoside phosphonates and their interactions with other molecules.
Biology: Investigated for its antiviral properties against a broad spectrum of viruses, including HIV and hepatitis B virus.
Medicine: Explored as a potential therapeutic agent for the treatment of viral infections, particularly those resistant to conventional treatments.
Industry: Utilized in the development of antiviral drugs and as a reference compound in the quality control of pharmaceutical products
Mecanismo De Acción
Fpmpg exerts its antiviral effects by mimicking natural nucleotides and inhibiting viral DNA polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the viral load in infected cells. The phosphonate group in this compound makes it resistant to hydrolysis, allowing it to remain active within the cell for extended periods .
Comparación Con Compuestos Similares
Fpmpg is compared with other acyclic nucleoside phosphonates such as:
Adefovir: Used to treat hepatitis B virus infections.
Tenofovir: Widely used in the treatment of HIV and hepatitis B virus infections.
Cidofovir: Effective against cytomegalovirus infections.
Uniqueness: this compound’s unique feature is its fluorine atom, which enhances its antiviral activity and stability compared to other similar compounds. This fluorine substitution leads to a different pattern of antiviral activity, making this compound a valuable compound in antiviral research .
Propiedades
Número CAS |
135484-48-9 |
|---|---|
Fórmula molecular |
C9H13FN5O5P |
Peso molecular |
321.20 g/mol |
Nombre IUPAC |
[1-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H13FN5O5P/c10-1-5(20-4-21(17,18)19)2-15-3-12-6-7(15)13-9(11)14-8(6)16/h3,5H,1-2,4H2,(H2,17,18,19)(H3,11,13,14,16) |
Clave InChI |
KZUGHQWNFSZLLP-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1CC(CF)OCP(=O)(O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


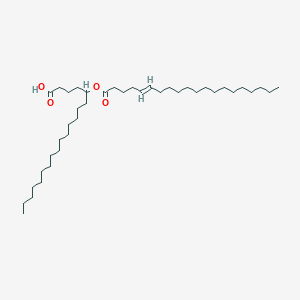
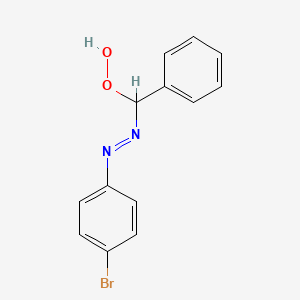
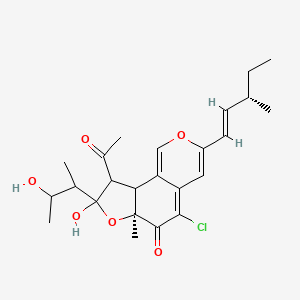
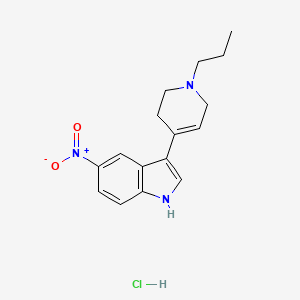
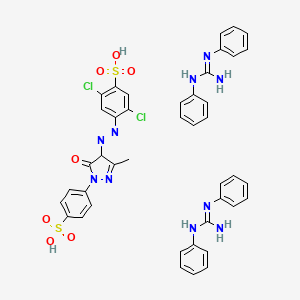
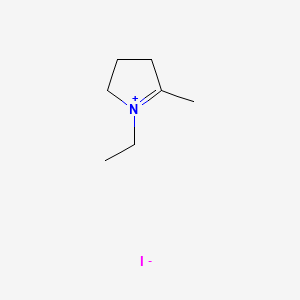
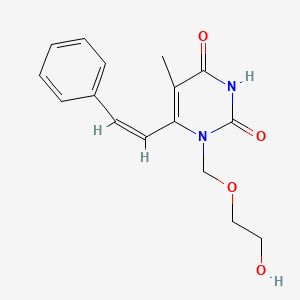
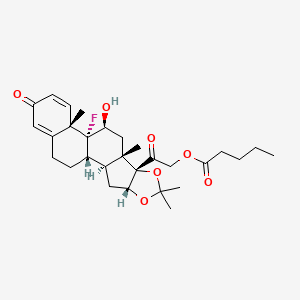
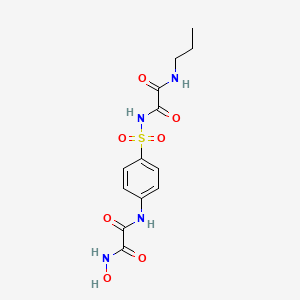
![(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15188881.png)
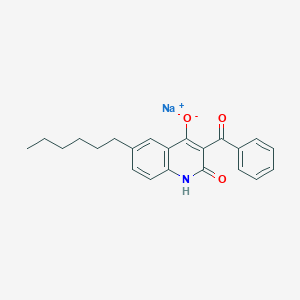
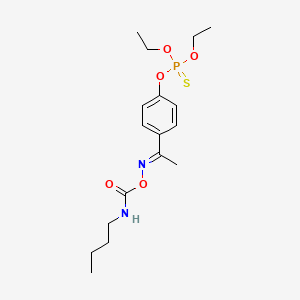
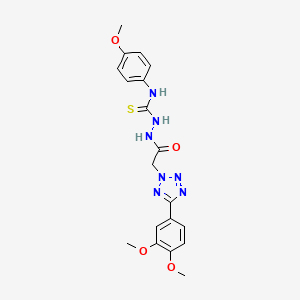
![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
